2-chloro-5-phenoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-phenoxyphenol is an organic compound with the molecular formula C12H9ClO2. It is a derivative of phenol, characterized by the presence of a chlorine atom and a phenoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s structurally similar to triclosan, a broad-spectrum antibacterial disinfectant . Triclosan targets the enoyl-acyl carrier protein reductase enzyme (FabI) in bacteria, inhibiting fatty acid synthesis .
Mode of Action
Studies on triclosan, a structurally similar compound, suggest that it undergoes reductive cleavage of its aryl carbon-chlorine bonds . This process involves electron-transfer steps and accompanying chemical reactions .
Biochemical Pathways
Strain CNP-8, suggests that the compound is reduced to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This process involves the action of a NADPH-dependent nitroreductase, MnpA, and a ring-cleavage enzyme, MnpC .
Pharmacokinetics
Its physical properties such as a melting point of 74-75 °c, a boiling point of 3033±270 °C (Predicted), and a density of 1294±006 g/cm3 (Predicted) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
Based on its structural similarity to triclosan, it may have antibacterial properties
Biochemical Analysis
Biochemical Properties
2-Chloro-5-phenoxyphenol participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity . For instance, it has been found to interact with enzymes in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of phenolic compounds .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to interact with the FabI enzyme in Staphylococcus aureus, potentially influencing the bacterium’s fatty acid biosynthesis .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to undergo reductive cleavage of its aryl carbon–chlorine bonds in an electrochemical reduction process .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . For instance, it has been found to participate in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of phenolic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-5-phenoxyphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 2-chlorophenol with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-phenoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom, yielding phenoxyphenol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea are often employed.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Phenoxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-phenoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
2-Phenoxyphenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol: Contains a trifluoromethyl group, which imparts different chemical properties and potential biological activities.
Uniqueness: 2-Chloro-5-phenoxyphenol is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-5-phenoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMNPPFHSLRUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.